3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate
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Overview
Description
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound that combines a bromophenyl group, a chromenone structure, and a furan carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the bromophenyl group and the furan carboxylate moiety. Key steps may include:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The final step involves the esterification of the chromenone derivative with furan-2-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Materials Science: Its chromenone and furan moieties can be utilized in the development of organic semiconductors and photovoltaic materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the chromenone and furan moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
3-(4-methylphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate: Contains a methyl group instead of bromine.
3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate: Features a nitro group in place of bromine.
Uniqueness
The presence of the bromophenyl group in 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
[3-(4-bromophenyl)-4-oxochromen-7-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrO5/c21-13-5-3-12(4-6-13)16-11-25-18-10-14(7-8-15(18)19(16)22)26-20(23)17-2-1-9-24-17/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJORBTBEPMINSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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